molecular formula C18H10BBrO2 B15336625 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

Cat. No.: B15336625
M. Wt: 349.0 g/mol
InChI Key: ADNVUYCDRMXRJH-UHFFFAOYSA-N
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Description

7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound characterized by its unique structure, which includes a bromine atom, oxygen atoms, and a boron atom within its molecular framework. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of organic chemistry, 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the construction of larger PAHs and other organic compounds.

Biology: The compound has shown potential in biological research, particularly in the study of cellular processes and signaling pathways. Its ability to interact with biological macromolecules makes it a useful tool for probing biological systems.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic properties. They may serve as precursors for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In the materials industry, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties contribute to the development of high-performance materials.

Mechanism of Action

The mechanism by which 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects depends on its specific application. For example, in OLEDs, the compound acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved in biological systems may include interactions with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

  • 5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA): This compound is structurally similar but lacks the bromine atom.

  • N7,N7,N13,N13,5,9,11,15-octaphenyl-5,9,11,15-tetrahydro-5,9,11,15-tetraaza-19b,20b-diboradinaphtho[3,2,1-de1',2',3'-jk]pentacene-7,13-diamine (Ν-DABNA): Another related compound used in OLEDs.

Uniqueness: 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene stands out due to the presence of the bromine atom, which can significantly alter its chemical reactivity and electronic properties compared to its analogs. This makes it particularly useful in specific applications where such modifications are beneficial.

Properties

Molecular Formula

C18H10BBrO2

Molecular Weight

349.0 g/mol

IUPAC Name

11-bromo-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene

InChI

InChI=1S/C18H10BBrO2/c20-11-9-16-18-17(10-11)22-15-8-4-2-6-13(15)19(18)12-5-1-3-7-14(12)21-16/h1-10H

InChI Key

ADNVUYCDRMXRJH-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC=CC=C3OC4=CC(=CC(=C41)OC5=CC=CC=C25)Br

Origin of Product

United States

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